1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
Description
Properties
IUPAC Name |
tert-butyl 7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8,12,17H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPKXJSJKSGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Boc Protection | Boc2O, DCM or THF, rt | 80-90% |
| 2 | Bromination | NBS, AcOH or CHCl3, rt | 70-80% |
| 3 | Hydroxylation | Selective oxidation, rt | 60-70% |
Challenges and Considerations
- Selectivity: Ensuring the bromine and hydroxyl groups are introduced at the correct positions without affecting other parts of the molecule is crucial.
- Stability: The Boc group must be stable under the conditions used for bromination and hydroxylation.
- Purification: Given the complexity of the molecule, purification steps such as column chromatography may be necessary to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline ketones or alcohols.
Scientific Research Applications
Introduction to 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
This compound is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is a derivative of quinoline, characterized by a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. Its unique structure provides various applications in scientific research, particularly in the fields of chemistry and biology.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Bromination : A quinoline derivative is brominated to introduce the bromine atom.
- Hydroxylation : The hydroxyl group is introduced through a hydroxylation reaction.
- Boc Protection : The amine group is protected using a Boc group under acidic conditions.
These steps can be optimized for yield and purity based on specific reaction conditions such as temperature, solvents, and catalysts used during the synthesis process.
This compound has several notable applications in scientific research:
Chemistry
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization and derivatization.
Biology
- Enzyme Inhibition Studies : Due to its structural similarity to biologically active molecules, it can be used to study enzyme inhibition and receptor binding. The Boc protecting group can be removed under acidic conditions to reveal an active amine group that interacts with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1-N-Boc-7-bromo... | Staphylococcus aureus | 22 |
| 1-N-Boc-7-bromo... | Klebsiella pneumoniae | 25 |
| Related Compound | Pseudomonas aeruginosa | 24 |
These results indicate that modifications in the chemical structure can enhance antibacterial properties.
Industrial Applications
In industry, this compound can be utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical reactivity makes it valuable for developing new materials or compounds with desired characteristics.
Mechanism of Action
The mechanism of action of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions or biological interactions.
Comparison with Similar Compounds
Halogenated 3,4-Dihydroquinolines
Key Insights :
- Bromine placement (quinoline vs. pyridine) alters electronic and steric profiles, impacting reactivity in cross-coupling reactions .
- The hydrochloride salt of the amino analog (4-NH₂) improves solubility but reduces stability compared to the Boc-protected hydroxy variant .
Oxygen-Functionalized Derivatives
Key Insights :
Amine-Functionalized Analogs
Key Insights :
- Amino groups (e.g., 4-NH₂) enable nucleophilic reactions but require protection (e.g., Boc) to avoid side reactions .
- Bis-aryl substituents (e.g., 2/3-(4-OCH₃Ph)) enhance planarity, favoring crystallinity .
Biological Activity
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is a notable derivative of quinoline, characterized by its unique structural features that contribute to its biological activity. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 328.21 g/mol. The compound includes a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom .
Synthetic Routes
The synthesis typically involves:
- Bromination of a quinoline derivative.
- Hydroxylation to introduce the hydroxyl group.
- Boc Protection of the amine group under acidic conditions.
The reaction conditions can vary, impacting yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The Boc group can be removed under acidic conditions to reveal an active amine that participates in further reactions or biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1-N-Boc-7-bromo... | Staphylococcus aureus | 22 |
| 1-N-Boc-7-bromo... | Klebsiella pneumoniae | 25 |
| Related Compound | Pseudomonas aeruginosa | 24 |
These results indicate that modifications in the chemical structure can enhance antibacterial properties .
Antiviral Activity
In vitro studies on similar quinoline derivatives have demonstrated antiviral activities against viruses such as dengue virus serotype 2 (DENV2). Compounds exhibited half-maximal inhibitory concentrations (IC50) indicating their effectiveness in inhibiting viral replication:
| Derivative | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Iso-Pr Substituted | 3.03 | 16.06 | 5.30 |
| Iso-Bu Substituted | 0.49 | 19.39 | 39.5 |
These findings suggest that structural modifications significantly influence antiviral efficacy .
Anticancer Activity
The potential anticancer properties of quinoline derivatives have also been explored. In various studies, these compounds have shown promising results in inhibiting tumor cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 34.9 ± 1.32 |
| PC3 | 28.0 ± 1.86 |
| KB | 40.1 ± 1.52 |
Mechanistic studies revealed that these compounds could induce apoptosis and cell cycle arrest in cancer cells .
Case Studies
Several case studies further elucidate the biological activity of quinoline derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of brominated quinolines exhibited enhanced antibacterial activity against E. coli and S. aureus, with modifications leading to increased inhibition zones compared to standard antibiotics .
- Antiviral Mechanism : Research on derivatives indicated that they act at an early stage of viral infection by reducing intracellular viral protein production without being virucidal .
- Anticancer Studies : In vitro assays showed that specific substitutions on the quinoline ring increased cytotoxicity against breast cancer cells, suggesting a potential therapeutic application in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a multi-step process involving Boc protection of the amine group, bromination at the 7-position, and hydroxylation at the 4-position. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP or TEA) in anhydrous DCM .
- Bromination : Electrophilic bromination using NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) .
- Hydroxylation : Oxidative hydroxylation with mCPBA (meta-chloroperbenzoic acid) or other oxidizing agents .
- Optimization : Reaction yields can be improved by controlling temperature (e.g., 0–5°C for bromination to avoid over-substitution) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for coupling reactions) .
Q. How can NMR and mass spectrometry (MS) be used to characterize this compound?
- NMR Analysis :
- ¹H-NMR : Look for characteristic peaks: Boc group (δ 1.2–1.5 ppm, singlet for tert-butyl), aromatic protons (δ 6.8–8.0 ppm), and hydroxyl proton (broad peak at δ 4.5–5.5 ppm).
- ¹³C-NMR : Confirm Boc carbonyl (δ 155–160 ppm) and bromine-induced deshielding of adjacent carbons .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula C₁₄H₁₇BrN₂O₃ (calculated [M+H]⁺: 353.0412). Fragmentation patterns may include loss of the Boc group (m/z 253) .
Q. What safety protocols are critical when handling this compound?
- Hazards : Classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do steric and electronic effects of the 7-bromo substituent influence reactivity in cross-coupling reactions?
- Steric Effects : The bulky bromine atom at the 7-position can hinder coupling reactions (e.g., Suzuki-Miyaura) due to proximity to the reactive quinoline nitrogen. Use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance .
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, requiring higher temperatures (80–90°C) or microwave-assisted conditions for efficient coupling .
Q. How can conflicting data on the compound’s biological activity be resolved?
- Case Study : If cytotoxicity assays show variability (e.g., IC₅₀ ranging from 10–50 µM), consider:
- Purity : Verify via HPLC (≥95% purity, using C18 columns with acetonitrile/water gradients) .
- Solubility : Use DMSO for stock solutions, but confirm absence of precipitation in assay buffers.
- Assay Design : Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .
Q. What strategies are effective for modifying the 4-hydroxy group to enhance metabolic stability?
- Derivatization :
- Methylation : Treat with methyl iodide/K₂CO₃ to produce 4-methoxy derivatives, improving lipophilicity.
- Prodrugs : Convert the hydroxyl group to phosphate esters for enhanced aqueous solubility .
- Stability Testing : Use simulated gastric fluid (SGF) and liver microsomes to assess hydrolytic/oxidative stability .
Methodological Guidance
Q. How to design a kinetic study for Boc deprotection under acidic conditions?
- Experimental Setup :
- Conditions : Use TFA/DCM (1:4 v/v) at 25°C. Monitor via TLC or in situ IR (disappearance of Boc carbonyl peak at ~1750 cm⁻¹).
- Sampling : Collect aliquots at 0, 5, 10, 20, and 30 minutes.
Q. What computational methods predict the compound’s interaction with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
